molecular formula C15H12BrF2NO2 B15091446 N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide

N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide

Cat. No.: B15091446
M. Wt: 356.16 g/mol
InChI Key: UDLAGFZNNLIVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Fluorination: The addition of a fluorine atom to the aromatic ring.

    Amidation: The formation of the benzamide structure by reacting the substituted benzene with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or palladium-catalyzed cross-coupling reactions are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-2-bromo-benzamide
  • N-(4-Bromo-3-methyl-phenyl)-2-fluoro-benzamide
  • N-(4-Bromo-2-fluoro-phenyl)-2-methoxy-benzamide

Uniqueness

N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H12BrF2NO2

Molecular Weight

356.16 g/mol

IUPAC Name

N-[(4-bromo-2-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide

InChI

InChI=1S/C15H12BrF2NO2/c1-21-14-5-4-11(17)7-12(14)15(20)19-8-9-2-3-10(16)6-13(9)18/h2-7H,8H2,1H3,(H,19,20)

InChI Key

UDLAGFZNNLIVPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)NCC2=C(C=C(C=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.